

Application Notes and Protocols: HCFC-123 in Chemical Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2,2-Dichloro-1,1,1-trifluoroethane**

Cat. No.: **B3424313**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dichloro-1,1,1-trifluoroethane (HCFC-123) is a hydrochlorofluorocarbon recognized for its distinctive physical and chemical properties. While it is widely known as a refrigerant and a fire suppressant agent, its utility extends into the realm of chemical synthesis, particularly as a fluorinated building block in the production of pharmaceuticals and other specialty chemicals.^[1] ^[2] Its low freezing point and specific chemical reactivity make it a compound of interest for various synthetic applications, including those requiring carefully controlled temperature conditions.

These application notes provide an overview of the properties of HCFC-123 relevant to its use in a laboratory setting and outline protocols for its potential application in chemical reactions.

Physical and Chemical Properties of HCFC-123

Understanding the physicochemical properties of HCFC-123 is crucial for its safe and effective use in chemical synthesis. Its low freezing point suggests its potential as a medium or reactant in low-temperature reactions.

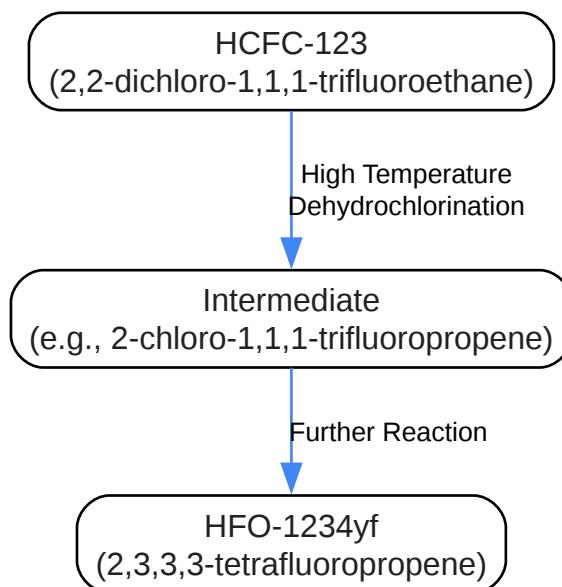
Property	Value	Reference
Chemical Formula	<chem>C2HCl2F3</chem>	[Chemours]
Molecular Weight	152.93 g/mol	[Chemours]
Boiling Point	27.6 °C (81.7 °F)	[PubChem]
Freezing Point	-107 °C (-160.6 °F)	[Wikipedia]
Liquid Density (at 25°C)	1.46 g/cm³	[PubChem]
Vapor Pressure (at 25°C)	89.3 kPa	[PubChem]
Solubility in Water (at 25°C)	2.1 g/L	[WHO]
Chemical Reactivity	Chemically inert in many situations, but can react violently with strong reducing agents such as active metals. [3]	[NOAA]

Note: The physical properties of HCFC-123 make it a liquid at or near room temperature, which requires handling in well-sealed apparatus to prevent evaporation.

Application in Chemical Synthesis: A Fluorinated Building Block

While the use of HCFC-123 as a general solvent for low-temperature reactions is not widely documented in scientific literature, its role as a reactant and an intermediate in the synthesis of fluorinated organic molecules is noted.[\[1\]](#)[\[2\]](#) It serves as a source of the trifluoromethyl (CF_3) group, a moiety of significant interest in pharmaceutical chemistry due to its ability to enhance metabolic stability, binding affinity, and bioavailability of drug molecules.

HCFC-123 is mentioned as a feedstock for the production of various chemicals, including:


- Pharmaceutical and agricultural products[\[2\]](#)[\[3\]](#)
- Trifluoroacetic acid[\[2\]](#)[\[3\]](#)

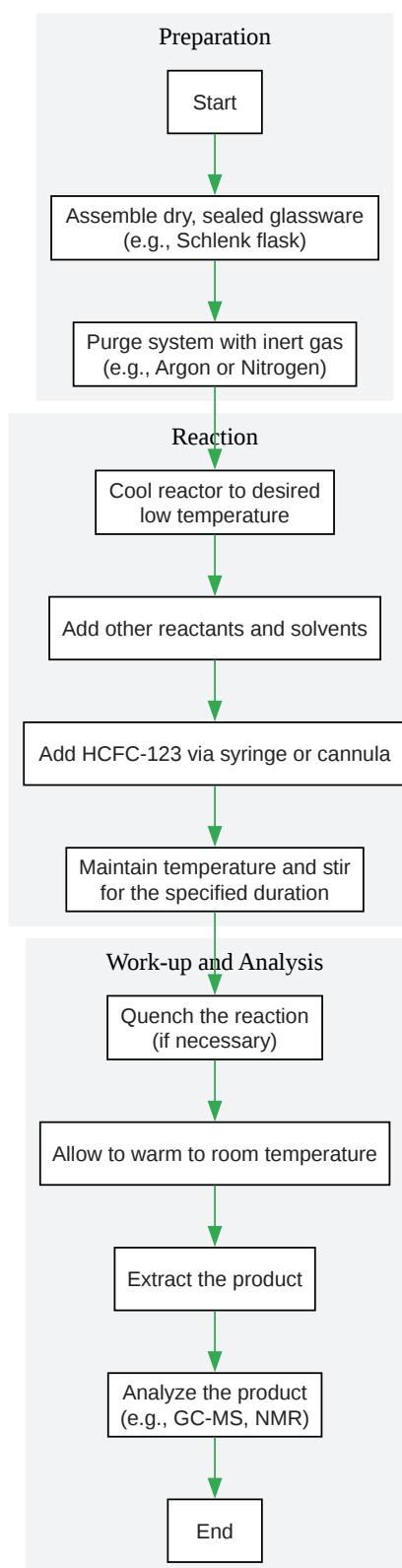
- Gamma-cyhalothrin[2][3]

Example Reaction: Synthesis of 2,3,3,3-tetrafluoropropene (HFO-1234yf)

A patented process demonstrates the conversion of HCFC-123 into 2,3,3,3-tetrafluoropropene (HFO-1234yf), a next-generation refrigerant. Although this reaction is conducted at high temperatures, it illustrates the chemical utility of HCFC-123 as a starting material.

Reaction Scheme: The process involves the dehydrochlorination of HCFC-123 to form an intermediate, which is then further reacted. A simplified conceptual representation of the transformation of HCFC-123 is provided below.

[Click to download full resolution via product page](#)


Caption: Conceptual pathway for the conversion of HCFC-123.

Experimental Protocols

Given the limited specific examples of HCFC-123 in low-temperature synthesis in the public domain, the following protocols are generalized for its handling as a reactant or a potential low-temperature solvent.

General Protocol for Handling HCFC-123 in a Reaction

This protocol outlines the general steps for using HCFC-123 as a reactant in a controlled laboratory setting.

[Click to download full resolution via product page](#)

Caption: General workflow for a chemical reaction involving HCFC-123.

Methodology:

- Glassware Preparation: Ensure all glassware is thoroughly dried to prevent unwanted side reactions with moisture, especially at low temperatures. Assemble the reaction apparatus, such as a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a gas inlet, and a septum.
- Inert Atmosphere: Purge the system with an inert gas (e.g., argon or nitrogen) to remove air and moisture.
- Cooling: Cool the reaction vessel to the desired temperature using a suitable cooling bath (e.g., dry ice/acetone for -78 °C).
- Addition of Reagents: Add any other solvents and reactants to the cooled flask.
- Addition of HCFC-123: Due to its volatility, HCFC-123 should be added to the cooled reaction mixture via a gas-tight syringe or a cannula.
- Reaction: Allow the reaction to proceed for the required time at the specified temperature with continuous stirring.
- Work-up: Once the reaction is complete, follow the appropriate work-up procedure, which may include quenching the reaction, extraction, and purification of the product.

Safety Considerations

- Inhalation: HCFC-123 is a volatile liquid. All manipulations should be carried out in a well-ventilated fume hood to avoid inhalation of vapors.
- Toxicity: Occupational exposure to high concentrations of HCFC-123 has been associated with hepatotoxicity.^{[4][5]} Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.
- Reactivity: Avoid contact with strong reducing agents and active metals, such as powdered aluminum or zinc, as violent reactions can occur.^[3]
- Thermal Decomposition: At high temperatures, HCFC-123 can decompose to form toxic fumes such as phosgene, hydrogen fluoride, and hydrogen chloride.^[6]

Conclusion

HCFC-123 possesses a set of physical properties that make it theoretically suitable for low-temperature chemical applications. However, its documented use in the scientific literature points more towards its role as a valuable fluorinated intermediate in the synthesis of complex molecules rather than as a common solvent for cryogenic reactions. Researchers in drug development and fine chemical synthesis may find HCFC-123 to be a useful synthon for introducing the trifluoromethyl group into their target molecules. As with any chemical reagent, a thorough understanding of its properties and adherence to safety protocols are essential for its successful and safe application in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. ACP - Impact of leakage during HFC-125 production on the increase in HCFC-123 and HCFC-124 emissions [acp.copernicus.org]
- 3. acp.copernicus.org [acp.copernicus.org]
- 4. Acute liver failure caused by occupational exposure to HCFC-123: Two case reports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HCFC-123-induced toxic hepatitis and death at a Korean fire extinguisher manufacturing facility: a case series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2,2-Dichloro-1,1,1-trifluoroethane | CHCl₂CF₃ | CID 9385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: HCFC-123 in Chemical Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3424313#application-of-hcfc-123-in-low-temperature-reaction-chemistry>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com